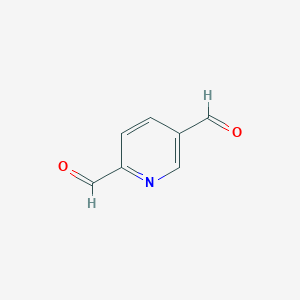

Pyridine-2,5-dicarbaldehyde

Description

Contextual Significance of Pyridine-Based Chemical Building Blocks

Pyridine (B92270) and its derivatives are a cornerstone of heterocyclic chemistry, integral to a wide array of applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnih.govsemanticscholar.org The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique properties to molecules, including basicity, water solubility, and the ability to form hydrogen bonds. nih.govresearchgate.net These characteristics make pyridine scaffolds highly sought after in drug design and the synthesis of functional materials. numberanalytics.comnih.gov The electron-deficient nature of the pyridine ring influences its reactivity, making it susceptible to nucleophilic substitution, which is a key aspect of its chemical utility. nih.gov The versatility of pyridine derivatives allows for their use as ligands in coordination chemistry, forming stable complexes with various metal ions, and as foundational units in the development of complex organic structures. numberanalytics.comtaskcm.com

Multifaceted Utility of Pyridine-2,5-dicarbaldehyde in Contemporary Chemistry

This compound serves as a crucial precursor in the synthesis of a variety of complex chemical structures due to its two reactive aldehyde groups. taskcm.com Its molecular formula is C7H5NO2 and it has a molecular weight of 135.12 g/mol . sigmaaldrich.com This compound is a solid at room temperature and is typically stored in an inert atmosphere at 2-8°C. sigmaaldrich.com

One of the most significant applications of this compound is in the construction of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with highly ordered structures and large surface areas, making them ideal for applications such as adsorption and catalysis. nih.govrsc.org For instance, a two-dimensional COF, TAPP-DBTA-COF, was synthesized through the condensation of 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde, demonstrating high efficiency in removing rhodamine B from water. nih.govrsc.org The introduction of pyridine units into the COF structure provides active sites that enhance the adsorption capacity. nih.gov

In the realm of supramolecular chemistry, the dicarboxamide derivative of this compound is noted for its ability to form hydrogen bonds and chelate metal ions. This property is fundamental to creating intricate supramolecular architectures and metal-organic frameworks (MOFs). tandfonline.com The related Pyridine-2,5-dicarboxylic acid has been extensively used to link metal ions, forming diverse and stable structures with potential applications in various fields. tandfonline.comtandfonline.com

The reactivity of the aldehyde groups in this compound allows for its use in Schiff base condensation reactions, leading to the formation of ligands that can coordinate with metal ions. These metal complexes have potential applications in catalysis and the development of molecular devices. taskcm.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6221-01-8 chemicalbook.com |

| Molecular Formula | C7H5NO2 bldpharm.com |

| Molecular Weight | 135.12 sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI Key | GVWYIGSUECJNRM-UHFFFAOYSA-N sigmaaldrich.com |

This table is interactive. Users can sort and filter the data.

Scope and Research Trajectories within this compound Chemistry

The future research landscape for this compound is rich with potential, branching into several key areas of chemical science. A primary focus will likely be on the continued development of novel Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). The adaptability of the pyridine-dicarbaldehyde linker allows for the design of materials with tailored porosity, surface area, and catalytic activity. rsc.orgacs.org Researchers are exploring the use of these materials in gas storage, separation, and as highly efficient and recyclable catalysts for organic reactions like the Knoevenagel condensation. acs.org

Another promising avenue is the expansion of its use in supramolecular chemistry to construct intricate self-assembled structures. The ability of its derivatives to form predictable hydrogen bonding patterns and coordinate with metals is being harnessed to create complex architectures with potential applications in molecular sensing and switches. tandfonline.comresearchgate.net

In medicinal chemistry, while direct applications are less explored, the derivatives of this compound, such as pyridine-2,5-dicarboxamides, have shown potential as inhibitors of enzymes involved in collagen biosynthesis, suggesting a role in treating fibrotic diseases. Further functionalization of the this compound scaffold could lead to the discovery of new pharmacologically active compounds.

The development of more efficient and sustainable synthetic routes to this compound and its derivatives will also be a key research trajectory. This includes exploring enzymatic catalysis and green chemistry principles to reduce the environmental impact of its production and application.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4,6-tris(4-aminophenyl)pyridine |

| 2,5-dibromobenzene-1,4-dicarbaldehyde |

| This compound |

| Pyridine-2,5-dicarboxamide (B1311706) |

| Pyridine-2,5-dicarboxylic acid |

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-4-6-1-2-7(5-10)8-3-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWYIGSUECJNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479434 | |

| Record name | 2,5-PYRIDINEDICARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6221-01-8 | |

| Record name | 2,5-PYRIDINEDICARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pyridine 2,5 Dicarbaldehyde and Its Derivatives

Established Synthetic Pathways for Pyridine-2,5-dicarbaldehyde

The synthesis of this compound often begins with the more readily available pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid. wikipedia.orgchemicalbook.com A common and established route involves the conversion of the dicarboxylic acid to its corresponding diacyl chloride, followed by a reduction. For instance, pyridine-2,6-dicarbonyl dichloride has been utilized as a starting material for the synthesis of various pyridine (B92270) carboxamides. mdpi.com A similar approach can be envisaged for the 2,5-isomer.

Another established method for the synthesis of pyridine aldehydes is the oxidation of the corresponding methylpyridines or hydroxymethylpyridines. While specific examples for this compound are not abundant in readily available literature, the general principle is a cornerstone of pyridine chemistry. organic-chemistry.org Furthermore, a novel regioselective method for the synthesis of 2-aryl-5-benzoylpyridine derivatives has been developed, proceeding through a ring-opening and closing cascade mechanism of an isoxazole, highlighting the ongoing innovation in the synthesis of 2,5-disubstituted pyridines. researchgate.net

Hydrothermal Synthesis Approaches for this compound Derivatives

Hydrothermal synthesis is a powerful technique for the preparation of crystalline materials, particularly coordination polymers and metal-organic frameworks (MOFs), from aqueous solutions at elevated temperatures and pressures. While direct hydrothermal synthesis of this compound is not a primary application of this method, it is extensively used for the synthesis of coordination polymers from its precursor, pyridine-2,5-dicarboxylic acid. These structures can then potentially be post-synthetically modified to introduce aldehyde functionalities.

The adaptability of pyridine-dicarboxylic acid linkers in hydrothermal synthesis allows for the creation of diverse structural networks. acs.org For example, metal-organic frameworks based on pyridine-2,3-dicarboxylic acid and a flexible bispyridyl ligand have been synthesized at room temperature, which can be considered a milder form of hydrothermal synthesis. rsc.org Similarly, new metal-organic frameworks derived from pyridine-3,5-dicarboxylic acid have been prepared, showcasing the structural diversity achievable by varying reaction conditions and the use of templates. rsc.org These examples, while not directly employing this compound, demonstrate the potential of hydrothermal methods in constructing complex architectures from pyridine-based dicarboxylates, which are direct precursors to the target dialdehyde (B1249045).

Solvothermal Techniques in the Synthesis of this compound-Incorporated Structures

Solvothermal synthesis, a method similar to hydrothermal synthesis but employing non-aqueous solvents, is a versatile technique for the construction of coordination polymers with tailored properties. This method has been successfully applied to create a variety of structures using pyridine dicarboxylic acid isomers as ligands. The choice of solvent, temperature, and metal precursors can significantly influence the final architecture of the resulting coordination polymer. rsc.org

For instance, six coordination polymers have been synthesized solvothermally using [1,1′:2′,1′′-terphenyl]-4′,5′-dimethoxy-4,4′′-dicarboxylic acid and a co-linker, demonstrating the complexity of structures that can be achieved. rsc.org In the context of pyridine-based ligands, five new coordination polymers based on 2,6-bis(3,5-dicarboxyphenyl)pyridine have been synthesized by systematically tuning the ratios of mixed solvents and pH values. rsc.org These studies underscore the principle that by employing pyridine-2,5-dicarboxylic acid, a direct precursor to this compound, in solvothermal reactions, it is possible to generate a wide array of coordination polymers. These polymers can serve as platforms for post-synthetic modification to introduce the desired aldehyde functionalities.

Electrochemical Synthesis Routes for Pyridine Dicarboxylic Acid Isomers

Electrochemical methods offer a green and highly tunable approach for the synthesis of organic compounds. Recently, an electrochemical strategy for the direct carboxylation of pyridines using carbon dioxide has been developed. azom.com This method is particularly relevant as it provides a direct route to pyridine carboxylic acids, which are key precursors to this compound. The process avoids the need for harsh reagents and allows for precise control over the reaction conditions.

By modifying the type of electrochemical reactor, researchers were able to produce two distinct and valuable products in medicinal chemistry. azom.com This highlights the versatility of electrochemical synthesis. While the direct synthesis of this compound via this method has not been explicitly reported, the successful synthesis of its dicarboxylic acid precursor demonstrates the potential of electrochemistry in this field. The ability to activate inert molecules like carbon dioxide through electrochemistry opens up new avenues for the sustainable synthesis of functionalized pyridines. azom.com

Enzymatic Catalysis in the Production of Pyridine-Based Polymers

Enzymatic catalysis is emerging as a sustainable and highly selective method for the synthesis of polymers. In the context of pyridine-based materials, enzymes have been utilized for the production of polyesters from lignin-derivable pyridine dicarboxylic acids. springernature.comresearchgate.net This approach is particularly noteworthy as it leverages a renewable biomass source, lignin (B12514952), for the synthesis of valuable chemicals.

Researchers have successfully employed the immobilized enzyme Candida antarctica lipase (B570770) B (CaLB) to catalyze the polycondensation of lignin-derivable pyridine diesters with diols. researchgate.net The reactions have been carried out both without a solvent and in diphenyl ether (DPE) as an organic medium, with the latter yielding polymers with higher molecular weights. researchgate.net This enzymatic approach provides a bio-based route to polyesters that could serve as alternatives to petroleum-derived plastics. springernature.com The synthesis of polymers from pyridine-2,5-dicarboxylic acid derivatives via enzymatic catalysis showcases a green and innovative pathway to functional pyridine-based materials.

| Monomer | Diol | Solvent | Conversion (%) | Mn ( g/mol ) |

| Diethyl pyridine-2,4-dicarboxylate | 1,8-octanediol (B150283) | Diphenyl ether | ~98 | ~14000 |

Table 1: Example of enzymatic polymerization of a pyridine dicarboxylate derivative. Data sourced from Pellis et al., 2019b. researchgate.net

Ligand Design and In Situ Ligand Synthesis Strategies for this compound Derivatives

This compound is an excellent building block for the design of sophisticated ligands for coordination chemistry. Its two aldehyde groups can readily react with amines to form Schiff bases, which can then coordinate to metal ions. This allows for the in situ synthesis of complex ligands and coordination polymers. Pyridine-2-carboxaldehyde, a related compound, has been shown to act as a chelate κ2(N,O) ligand in carbonyl complexes. nih.gov

The synthesis of pyridine-based diimide ligands for the future creation of metal-organic frameworks (MOFs) highlights the strategic use of pyridine derivatives in designing porous materials. stmarytx.edu The variability in the backbone of these ligands allows for the customization of the framework's properties for applications such as proton conductivity. stmarytx.edu Furthermore, the synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride demonstrates the potential for creating structurally complex and functional molecules from pyridine dicarbaldehyde precursors. mdpi.com

Schiff Base Condensation Reactions Involving this compound

Schiff base condensation is a robust and versatile reaction for the synthesis of imine-containing compounds. nih.gov It involves the reaction of an aldehyde or ketone with a primary amine. ajchem-a.com this compound, with its two aldehyde groups, is an ideal substrate for forming a wide variety of Schiff base ligands. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a range of metal ions.

The condensation of pyridine carboxaldehydes with aminophenol and related compounds has been reported, leading to the formation of new Schiff bases. morressier.com In a typical procedure, a solution of a pyridine aldehyde in an appropriate solvent is mixed with an amine, often with refluxing to drive the reaction to completion. dergipark.org.tr The resulting Schiff bases can be isolated and characterized using various spectroscopic methods. dergipark.org.tr The high reactivity of the aldehyde groups in this compound allows for the synthesis of a diverse library of Schiff base derivatives with potential applications in catalysis and materials science. nih.govrsc.org

| Aldehyde | Amine | Solvent | Reaction Conditions | Yield (%) |

| Pyridine-2-aldehyde | Various aminophenol, aniline, and aminopyridine derivatives | Anhydrous ethanol | Reflux for 6 h | 63-86 |

| Pyridine 4-carbaldehyde | Semicarbazide hydrochloride | Ethanol | Reflux for 6 h at 75 °C | 83 |

Table 2: Examples of Schiff base synthesis from pyridine aldehydes. ajchem-a.comdergipark.org.tr

Coordination Chemistry of Pyridine 2,5 Dicarbaldehyde Ligands

Overview of Pyridine-2,5-dicarbaldehyde as a Versatile Chelating Ligand

This compound and its derivatives are recognized as versatile chelating ligands in coordination chemistry. taskcm.comsmolecule.com The presence of a pyridine (B92270) ring and two aldehyde or carboxylate groups provides multiple coordination sites, enabling these molecules to bind to metal ions in various ways. smolecule.comdergipark.org.tr The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups are the primary donor sites, allowing for the formation of stable chelate rings with metal centers. dergipark.org.trrsc.org This chelation enhances the stability of the resulting metal complexes.

The versatility of these ligands stems from the different coordination modes they can adopt. Pyridine-2,5-dicarboxylic acid (pydc), for instance, can coordinate to metal ions as a bidentate, tridentate, or bridging ligand. semanticscholar.org This flexibility in coordination allows for the construction of a wide range of molecular architectures, from simple mononuclear complexes to intricate three-dimensional coordination polymers. dergipark.org.trsemanticscholar.org The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other auxiliary ligands. rsc.org

Furthermore, the aromatic nature of the pyridine ring can lead to π-π stacking interactions, which play a crucial role in the self-assembly and stabilization of supramolecular structures. semanticscholar.orgnih.gov These non-covalent interactions, along with hydrogen bonding, contribute to the formation of well-defined and predictable crystal lattices. rsc.org

Formation of Metal-Pyridine-2,5-dicarbaldehyde Complexes

The formation of metal complexes with this compound-derived ligands, particularly pyridine-2,5-dicarboxylic acid, has been a subject of extensive research. These ligands react with a variety of metal ions to form complexes with diverse structures and properties.

Mononuclear Metal(II) Pyridine-2,5-dicarboxylate (B1236617) Complexes

Mononuclear metal(II) complexes are a common class of compounds formed with pyridine-2,5-dicarboxylate (pydc). In these complexes, a single metal ion is coordinated to one or more pydc ligands. For example, several mononuclear complexes of Co(II), Cu(II), and Zn(II) with pydc and the auxiliary ligand 2,2′-bipyridine have been synthesized and characterized. researchgate.net In these complexes, the pydc ligand typically acts as a bidentate ligand, coordinating to the metal ion through the pyridine nitrogen and one of the carboxylate oxygen atoms. semanticscholar.orgresearchgate.net

In a study of a mononuclear copper(II) complex, [Cu(2,5-pydc)(2-aepy)(H₂O)]·H₂O (where 2-aepy is 2-(aminoethyl)pyridine), the pydc ligand was found to be bidentate, coordinating through a carboxylate oxygen and the pyridine nitrogen. semanticscholar.org Similarly, in two mononuclear zinc(II) complexes, the pydc ligand also exhibited a bidentate coordination mode, forming a chelate ring with the zinc ion. iucr.org The geometry of the metal center in these mononuclear complexes is often distorted octahedral or square-pyramidal, with the remaining coordination sites occupied by other ligands or water molecules. semanticscholar.orgiucr.org

Table 1: Selected Mononuclear Metal(II) Pyridine-2,5-dicarboxylate Complexes

| Complex Formula | Metal Ion | Coordination Geometry of Metal Ion |

| [Co(pydc)(bipy)₂]·5H₂O | Co(II) | Distorted Octahedral researchgate.net |

| [Cu(pydc)(bipy)₂]·6H₂O | Cu(II) | Distorted Octahedral researchgate.net |

| [Zn(pydc)(bipy)₂]·6H₂O | Zn(II) | Distorted Octahedral researchgate.net |

| [Cu(2,5-pydc)(2-aepy)(H₂O)]·H₂O | Cu(II) | Square-Pyramidal semanticscholar.org |

| (C₆H₇N₂O)₂[Zn(C₇H₃NO₄)₂(H₂O)₂] | Zn(II) | Distorted Octahedral iucr.org |

Heterometallic Coordination Polymers Featuring Pyridine-2,5-dicarboxylic Acid

Pyridine-2,5-dicarboxylic acid (H₂pydc) is an excellent building block for the construction of heterometallic coordination polymers, which contain two or more different metal ions. The ability of the pydc ligand to bridge between different metal centers is key to the formation of these extended structures. rsc.orgacs.org

Several series of heterometallic coordination polymers have been synthesized using H₂pydc, including Sr(II)-M(II) (M = Cu, Co, Ni, Zn) and 3d-4f (lanthanide) systems. rsc.orgresearchgate.net In these structures, the pydc ligand often exhibits a bridging coordination mode, connecting different metal ions to form one-, two-, or three-dimensional networks. rsc.orgacs.org For example, in a series of Sr(II)-M(II) polymers, the structural diversity, ranging from 1D chains to 3D networks, was controlled by the choice of metal salts and reaction conditions. rsc.org

Stereoelectronic Requirements and Coordination Modes of this compound Derivatives

The coordination behavior of this compound derivatives is significantly influenced by the stereoelectronic requirements of both the ligand and the metal ion. rsc.org The spatial arrangement of the donor atoms in the ligand and the preferred coordination geometry of the metal ion dictate the final structure of the complex.

Studies have shown that pyridine-2,5-dicarboxylic acid typically acts as a bidentate ligand, coordinating through a carboxylate oxygen atom and the nitrogen atom of the pyridine ring. rsc.org This coordination mode leads to the formation of a stable six-membered chelate ring. The geometry of the resulting complex, whether it be pseudo-octahedral or square pyramidal, is determined by the electronic configuration of the central metal ion. rsc.org

Reactivity and Ligand Exchange Processes in this compound Metal Complexes

The reactivity of metal complexes derived from this compound is an important area of study, with implications for catalysis and the development of new functional materials. Ligand exchange reactions, in particular, provide insight into the lability of the coordinated ligands and the potential for further functionalization of the complex.

Methanol (B129727) Substitution Reactions

Methanol substitution reactions have been investigated in rhenium(I) tricarbonyl complexes containing a derivative of pyridine-2,5-dicarboxylic acid, namely pyridine-2-carboxylato-5-carboxylic acid (2,5-PicoH). researchgate.net In the complex fac-[Re(2,5-PicoH)(CO)₃(CH₃OH)], the coordinated methanol molecule is labile and can be replaced by a variety of incoming ligands, including halides, N-donor ligands, and S-donor ligands. researchgate.net

Kinetic studies of these substitution reactions have revealed that the rate of methanol substitution is dependent on the nature of the entering ligand. researchgate.net The second-order rate constants were found to follow the general trend: N-donor ligands < halides < S-donating ligands. researchgate.net This suggests that the rhenium center has a higher affinity for sulfur-donating ligands compared to nitrogen- or halide-based ligands. researchgate.net Such studies are crucial for understanding the reaction mechanisms and for designing new catalysts with tailored reactivity. The ability to functionalize the ligand after it has been coordinated to the metal center also opens up possibilities for creating more complex and functional molecular architectures. researchgate.net

Redox Reactions of Pyridine-2,5-dicarboxylic Acid Bridged Iron(III) Dimers

Kinetic studies under pseudo-first-order conditions, with a large excess of the reductant, showed that the observed rate constant (kₒₑₛ) increased with the concentration of the reductant. discoveryjournals.org The second-order rate constants were determined to be approximately 0.112 ± 0.007 dm³mol⁻¹s⁻¹ for β-mercaptoacetic acid and 0.59 ± 0.016 dm³mol⁻¹s⁻¹ for β-mercaptoethylamine at 29°C. discoveryjournals.org Stoichiometric analysis indicated that two moles of the thiol are consumed for every mole of the Fe(III) dimer reduced to Fe(II), with the thiols being oxidized to their corresponding disulfides. chemsociety.org.ng

An interesting aspect of these redox reactions is their dependence on the acid concentration. The rates of reaction were observed to decrease as the acid concentration ([H⁺]) increased within the range of 1 x 10⁻⁴ to 80 x 10⁻⁴ mol dm⁻³. discoveryjournals.orgdiscoveryjournals.org This inverse relationship suggests a deprotonation step of the redox partners prior to the electron transfer event. discoveryjournals.orgdiscoveryjournals.orgchemsociety.org.ng Furthermore, the reactions exhibited a positive primary salt effect, which indicates the involvement of species with like charges in the rate-determining step. discoveryjournals.orgdiscoveryjournals.org The minimal impact of adding catalytic amounts of anions like CH₃COO⁻, Cl⁻, and NO₃⁻ suggests the potential for parallel inner-sphere and outer-sphere mechanisms. discoveryjournals.orgdiscoveryjournals.org Based on these kinetic data, the reactions are rationalized to proceed through parallel pathways mediated by protonated reductants and oxidant species. discoveryjournals.orgdiscoveryjournals.org

Structural Diversity and Geometrical Considerations in this compound Coordination Compounds

The ligand derived from pyridine-2,5-dicarboxylic acid (pyridine-2,5-dicarboxylate, pydc) demonstrates significant versatility in its coordination modes, leading to a wide structural diversity in its metal complexes. It can act as a bidentate ligand, coordinating through the pyridine nitrogen atom and an oxygen atom from one of the carboxylate groups to form a chelate ring. rsc.orgresearchgate.net This adaptability allows for the formation of various coordination geometries, which are also heavily influenced by the stereoelectronic requirements of the central metal ion and the presence of other co-ligands. rsc.org

Pseudo-Octahedral and Square Pyramidal Geometries

Two of the most common coordination geometries observed for complexes involving the pyridine-2,5-dicarboxylate ligand are pseudo-octahedral and square pyramidal. rsc.org

Pseudo-Octahedral Geometry: This geometry is frequently encountered in various transition metal complexes. For instance, in compounds like (H₂-a-4-mpym)₂[Zn(pydc)₂(H₂O)₂] and (H₉-aacr)₂[Ni(pydc)₂(H₂O)₂]·2H₂O, the central metal ion (Zn(II) and Ni(II), respectively) is six-coordinate. rsc.org The coordination sphere is formed by two bidentate pyridine-2,5-dicarboxylate ligands and two water molecules occupying the axial positions, resulting in a distorted octahedral environment. rsc.orgresearchgate.net Similarly, certain cobalt(II) complexes constructed from 3,5-pyridinedicarboxylic acid and co-ligands like 1,10-phenanthroline (B135089) also adopt a distorted [CoN₃O₃] octahedral geometry. mdpi.com In some nickel(II) complexes, the metal ion exhibits a distorted octahedral geometry coordinated by nitrogen and oxygen atoms of two pydc ligands and oxygen atoms from two aqua ligands. researchgate.net

Square Pyramidal Geometry: This five-coordinate geometry is also prevalent. In the complex (H₉-aacr)₂[Cu(pydc)₂(H₂O)]·H₂O·DMF, the copper(II) center adopts a square pyramidal geometry. rsc.org Zinc(II) complexes such as [Zn(pydc)(ampy)(H₂O)]·H₂O and [Zn(pydc)(H₂O)(hmpy)] also feature a distorted square pyramidal geometry around the metal ion. researchgate.net In a dinuclear copper(II) complex, each Cu(II) ion is coordinated by two nitrogen and two oxygen atoms from two pydc ligands and one oxygen atom from an aqua ligand, forming a distorted square pyramidal environment. researchgate.net The coordination environments in some zinc(II) complexes with substituted pyridine-2,6-dicarboxylate (B1240393) ligands can range between trigonal-bipyramidal and square-pyramidal. d-nb.info

| Complex | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| (H₂-a-4-mpym)₂[Zn(pydc)₂(H₂O)₂] | Zn(II) | Pseudo-Octahedral | rsc.org |

| (H₉-aacr)₂[Ni(pydc)₂(H₂O)₂]·2H₂O | Ni(II) | Pseudo-Octahedral | rsc.org |

| [Ni(pydc)₂(H₂O)₂]²⁻ moiety | Ni(II) | Distorted Octahedral | researchgate.net |

| (H₉-aacr)₂[Cu(pydc)₂(H₂O)]·H₂O·DMF | Cu(II) | Square Pyramidal | rsc.org |

| [Zn(pydc)(ampy)(H₂O)]·H₂O | Zn(II) | Distorted Square Pyramidal | researchgate.net |

| [Zn(pydc)(H₂O)(hmpy)] | Zn(II) | Distorted Square Pyramidal | researchgate.net |

| [Cu₂(μ-pydc)₄(H₂O)₂]⁴⁻ moiety | Cu(II) | Distorted Square Pyramidal | researchgate.net |

Influence of Co-ligands on Coordination Environments

Water molecules are common co-ligands, often completing pseudo-octahedral or square pyramidal geometries by coordinating directly to the metal center. rsc.org For example, in several reported zinc(II) and nickel(II) complexes, two water molecules occupy trans axial positions to complete a six-coordinate octahedral environment. rsc.orgresearchgate.net In a copper(II) complex, a single coordinated water molecule helps define a five-coordinate square pyramidal geometry. rsc.org

Nitrogen-donor co-ligands such as 2,2'-bipyridine (B1663995) (bipy), 1,10-phenanthroline (phen), and 2,2'-biimidazole (B1206591) (H₂biim) are also frequently employed. acs.org The inclusion of these co-ligands is often essential for the crystallization of the resulting coordination polymers. acs.org For instance, in a cobalt(II) complex, a 2,2'-bipyridine ligand coordinates to the metal center along with the pyridine-dicarboxylate linker, resulting in a six-coordinate octahedral {CoN₃O₃} geometry. acs.org The use of different co-ligands can lead to distinct structural outcomes even under similar reaction conditions. acs.org The coordination environment can also be influenced by the presence of other anions, such as chloride ions, which can lead to distorted octahedral geometries as seen in a [Cu(pydicMe₂)Cl₃]⁻ anion. mdpi.com The variability in coordination behavior of carboxylate groups, combined with the influence of different co-ligands, allows for the targeted synthesis of coordination polymers with diverse structures and properties. nih.gov

Supramolecular Architectures and Self Assembly Mediated by Pyridine 2,5 Dicarbaldehyde

Pyridine-2,5-dicarbaldehyde as a Building Block for Self-Assembled Systems

This compound, also known as 2,5-diformylpyridine, is a valuable building block in supramolecular chemistry primarily due to the reactivity of its two aldehyde groups. taskcm.com These groups can readily undergo condensation reactions with primary amines to form Schiff base ligands. acs.org This dynamic covalent reaction is often reversible, allowing for "error-correction" during the self-assembly process, which ultimately leads to the formation of the most thermodynamically stable supramolecular architecture. acs.org

The strategic placement of the aldehyde groups at the 2- and 5-positions of the pyridine (B92270) ring results in ligands that can act as ditopic linkers, connecting multiple metal centers or other molecular components. The pyridine nitrogen atom itself provides an additional coordination site, which, in combination with the imine nitrogens of the Schiff base, can create multidentate chelating pockets for metal ions. royalsocietypublishing.org This inherent structural information encoded within this compound allows it to be a key component in the programmed synthesis of complex, multi-component assemblies. For instance, Schiff base ligands derived from this dialdehyde (B1249045) have been utilized in the synthesis of iron(II) complexes with specific N6 coordination environments, locking the metal center in a low-spin state. royalsocietypublishing.org

Role of Non-Covalent Interactions in this compound Supramolecular Chemistry

While strong coordination bonds define the primary structure of metallo-supramolecular assemblies, weaker non-covalent interactions are crucial for stabilizing the final architecture, influencing crystal packing, and modulating the system's properties. nih.gov In systems derived from this compound, hydrogen bonding and π-stacking interactions are particularly significant. researchgate.netrsc.org

Hydrogen bonds are fundamental in directing the assembly of supramolecular structures. tandfonline.com In complexes derived from this compound, Schiff base ligands can participate in various hydrogen bonding interactions. These can include classical N-H···O or O-H···N bonds if the amine precursor contains suitable functional groups, or weaker C-H···O and C-H···N interactions. researchgate.netmdpi.com These interactions play a critical role in connecting individual complex molecules into higher-order structures, such as 2D layers or 3D frameworks. semanticscholar.org For example, in related pyridine-dicarboxylic acid co-crystals, O–H⋯N hydrogen bonds with distances around 1.6-1.9 Å and C–H⋯O interactions with distances of 2.5-2.8 Å are observed to stabilize the crystal lattice. mdpi.com The presence of solvent molecules, such as water, can also lead to extensive hydrogen-bonding networks that link discrete complexes. semanticscholar.org

| Interaction Type | Donor/Acceptor Example | Typical Distance (Å) | Reference |

| O–H···N | Carboxylic Acid OH···Pyridine N | 1.61 - 1.92 | mdpi.com |

| C–H···O | Pyridine CH···Carboxylate O | 2.49 - 2.77 | mdpi.com |

| N–H···O | Amine NH···Carboxylate O | - | semanticscholar.org |

Aromatic π-stacking interactions are another key stabilizing force in the solid-state architecture of pyridine-containing supramolecular systems. nih.govrsc.org The pyridine ring of the this compound core, as well as any aromatic rings introduced from the amine precursor of the Schiff base ligand, can engage in π-π stacking. These interactions typically occur with centroid-to-centroid distances in the range of 3.4 to 3.9 Å. researchgate.netmdpi.com

Halogen-Based Receptor Design

The design of halogen-based receptors incorporating the this compound scaffold hinges on the principle of positioning a halogen bond donor in proximity to the pyridine nitrogen atom of a molecule derived from the dicarbaldehyde. The aldehyde groups can be readily converted into a variety of functional groups, such as imines or amides, through condensation reactions. These reactions allow for the covalent attachment of moieties that either are or can be functionalized with halogen bond donors (e.g., iodoperfluoroarenes).

While direct studies on this compound as a halogen bond receptor are not extensively documented, the principles can be inferred from related systems. For instance, studies on 2,5-dihalopyridines complexed with copper(I) halides have demonstrated the formation of C-X···A-Cu halogen bonds, which are instrumental in building 3-D supramolecular networks. nih.gov This illustrates the capacity of the pyridine core, substituted at the 2 and 5 positions, to participate in halogen bonding.

A more direct analogy can be drawn from the synthesis and structural analysis of bis(5-X-pyridine-2-yl)isophthalamides (where X = F, Cl, Br, I). mdpi.com These molecules, which can be seen as derivatives of what might be obtained from this compound, exhibit a range of intermolecular interactions, including halogen bonding. For example, the brominated derivative forms a "wall of bromines" through Br···Br interactions, and the iodinated derivative participates in N···I halogen bonding. mdpi.com These findings underscore the potential to engineer receptors based on the this compound framework where the pyridine nitrogen acts as a specific binding site for a halogen bond donor. The strength and directionality of this interaction can be modulated by the nature of the halogen atom and the electronic properties of the substituent on the pyridine ring. acs.orgresearchgate.net

The general strategy for designing a halogen-based receptor using this compound would involve a [2+2] or [3+3] macrocyclization reaction with a diamine. This would result in a macrocycle with multiple pyridine nitrogen atoms oriented towards the cavity of the macrocycle, creating a multidentate receptor site for a halogenated guest molecule. The aldehyde groups of this compound are crucial for this synthetic strategy, enabling the formation of imine-linked macrocycles. a-z.lu

Table 1: Potential Halogen-Bonded Receptor Systems Derived from this compound

| Receptor Type | Synthetic Strategy | Potential Halogen Bond Donor Guest | Key Interaction |

| Macrocyclic Imine | [2+2] condensation with a diamine | Tetraiodomethane, 1,4-Diiodotetrafluorobenzene | N···I halogen bond |

| Acyclic Bis-amide | Condensation with an aminophenol followed by etherification with a halogenated benzyl (B1604629) halide | Perfluorohaloarenes | N···X (X=Cl, Br, I) halogen bond |

| Schiff Base Complex | Reaction with an amino-functionalized halogen bond donor | --- | Intramolecular or intermolecular N···X halogen bond |

Kinetic and Thermodynamic Control in this compound Self-Assembly Processes

The self-assembly of complex supramolecular architectures from molecular precursors is governed by the principles of kinetics and thermodynamics. The final product of a self-assembly process can be either the most stable product (the thermodynamic product) or the product that forms the fastest (the kinetic product). masterorganicchemistry.comlibretexts.org The outcome of such a reaction is often dictated by experimental conditions such as temperature, solvent, and concentration. dalalinstitute.comlibretexts.org

In the context of this compound, its dialdehyde functionality allows for the formation of various self-assembled structures, such as macrocycles, through reversible reactions like imine condensation. This reversibility is key to achieving thermodynamic control, as it allows for "error correction" where less stable (kinetically favored) structures can dissociate and re-assemble into the most stable (thermodynamically favored) architecture.

For example, in the self-assembly of macrocycles from dicarbaldehydes and diamines, a mixture of oligomers and different-sized macrocycles might initially form under kinetic control. However, given sufficient time and appropriate conditions (e.g., elevated temperature), the system can equilibrate to form the most stable macrocycle as the thermodynamic product. a-z.lu The choice of solvent can also play a crucial role in templating the formation of a specific macrocycle, shifting the equilibrium towards the desired product. a-z.lu

A classic illustration of kinetic versus thermodynamic control is seen in the self-assembly of helicates. While not involving this compound directly, the principles are transferable. In some systems, a linear ligand can first assemble into a triple helicate (the kinetic product), which then slowly transforms into a more stable circular helicate (the thermodynamic product). This transformation is possible because the initial assembly is reversible.

Table 2: Factors Influencing Kinetic and Thermodynamic Control in Self-Assembly

| Factor | Effect on Product Distribution | Rationale |

| Temperature | Low temperatures favor the kinetic product; high temperatures favor the thermodynamic product. | At low temperatures, the reverse reaction is slow, trapping the faster-forming product. At higher temperatures, the system has enough energy to overcome activation barriers and reach thermodynamic equilibrium. libretexts.org |

| Reaction Time | Short reaction times can isolate the kinetic product; longer times allow for equilibration to the thermodynamic product. | The kinetic product forms first. Given enough time, it can revert to the starting materials and form the more stable thermodynamic product. |

| Solvent | Can template the formation of a specific product, influencing the thermodynamic landscape. | The solvent can stabilize certain intermediates or products through specific interactions, lowering their energy and favoring their formation. a-z.lu |

| Base/Catalyst | The strength and concentration of a catalyst can influence the rate of both forward and reverse reactions. | A strong base in an irreversible reaction can lead to the kinetic product, while a weaker base in a reversible reaction allows for thermodynamic control. udel.edu |

In the self-assembly processes involving this compound, the formation of a [2+2] macrocycle versus a [3+3] macrocycle, or a linear polymer, would be subject to these principles. By carefully tuning the reaction conditions, it is possible to selectively synthesize a desired architecture from the same set of starting materials.

Advanced Materials Based on Pyridine 2,5 Dicarbaldehyde: Metal Organic Frameworks Mofs and Covalent Organic Frameworks Cofs

Design and Synthesis of Pyridine-2,5-dicarbaldehyde-Derived MOFs

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial as it dictates the resulting framework's topology, porosity, and functional properties. ossila.com this compound and its derivatives have proven to be valuable in the rational design and synthesis of novel MOFs.

Dual Aldehyde Functionality in MOF Construction

The two aldehyde groups on the this compound molecule are key to its utility in MOF synthesis. smolecule.com These reactive sites can participate in various chemical reactions, allowing for the formation of diverse and complex structures. While the aldehyde groups themselves can be used for post-synthetic modification, they are more commonly oxidized to carboxylic acid groups to form pyridine-2,5-dicarboxylic acid, a versatile linker for MOF construction. This dicarboxylate ligand can coordinate to metal centers in multiple ways, leading to the formation of stable, porous frameworks. The strategic placement of the functional groups on the pyridine (B92270) ring influences the geometry and connectivity of the resulting MOF.

Lanthanide-Organic Frameworks Incorporating Pyridine-2,5-dicarboxylic Acid Linkers

The oxidized form of this compound, pyridine-2,5-dicarboxylic acid (H2pydc), has been extensively used in the synthesis of lanthanide-organic frameworks. These materials are of particular interest due to the unique luminescent and magnetic properties of lanthanide ions.

Hydrothermal synthesis has been a common method to create these frameworks. For instance, novel three-dimensional (3D) lanthanide MOFs with the general formula [Ln(pydc)(pip)1/2(H2O)] (where Ln = Ce, Pr) have been synthesized using pyridine-2,5-dicarboxylic acid and in-situ generated piperazine-2,5-dicarboxylic acid. iaea.orgosti.gov In these structures, the lanthanide ions are connected by both the pydc and pip ligands, forming robust 3D networks. iaea.orgosti.gov

Similarly, erbium-based MOFs have been assembled using pyridine-2,5-dicarboxylic acid, resulting in complex 3D structures. figshare.comua.pt One such framework, [Er6(OH)8(pydc)5(H2O)3]·2.5H2O, features one-dimensional inorganic chains of erbium clusters embedded within an organic matrix provided by the pydc linkers. figshare.comua.pt Another erbium-based MOF, [Er3(OH)6(pydc)Cl], consists of inorganic layers pillared by the organic linkers. figshare.comua.pt

The use of different lanthanide metals and reaction conditions can lead to a variety of structures with distinct properties. For example, a series of lanthanide coordination networks with the formula [Ln3(pdc)4(Hpdc)(H2O)3]·8H2O (where Ln = Ce, Pr, Sm, Eu) have been synthesized using pyridine-2,4-dicarboxylic acid, a close isomer of the 2,5-dicarboxylic acid. acs.org These compounds exhibit porous structures with significant gas adsorption capabilities. acs.org

Two-Dimensional (2D) and Three-Dimensional (3D) MOF Architectures

The versatility of pyridine-dicarboxylate linkers allows for the construction of both 2D and 3D MOF architectures. The final dimensionality of the framework is influenced by factors such as the coordination preference of the metal ion, the specific isomer of the pyridine-dicarboxylic acid used, and the presence of auxiliary ligands or templates. rsc.orgresearchgate.netrsc.org

For example, the reaction of pyridine-3,5-dicarboxylic acid with various d-block metal ions has yielded a range of structures from 0D binuclear complexes to 1D chains, 2D layers, and 3D coordination polymers. rsc.orgmdpi.com The addition of different template molecules was found to play a crucial role in directing the final architecture. rsc.org Similarly, the use of pyridine-2,6-dicarboxylic acid with copper(II) ions and different N-heterocyclic spacers has resulted in 1D, 2D, and 3D MOFs. researchgate.netrsc.org

The synthesis of zinc-based MOFs using pyridine-2,5-dicarboxylate (B1236617) linkers has also been shown to produce different topologies, including 3D frameworks and 0D molecular complexes, depending on slight variations in the synthesis parameters. researchgate.net Furthermore, MOFs with the UiO-66 structure type have been successfully synthesized using pyridine-2,5-dicarboxylic acid as the linker with zirconium, cerium, or hafnium as the metal node. rsc.org

Pyridine-Based Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.net The incorporation of pyridine units into COF structures, often derived from this compound, imparts unique properties to these materials.

Construction via Schiff Base Condensation

A primary method for constructing pyridine-based COFs is through Schiff base condensation. researchgate.netrsc.org This reaction involves the condensation of an aldehyde-functionalized monomer, such as this compound or its derivatives, with an amine-functionalized monomer. researchgate.netrsc.org The resulting imine linkages are robust and can form highly ordered, porous frameworks.

For instance, a pyridine-based COF has been synthesized at room temperature through the Schiff base condensation of 2,6-diformylpyridine and 1,3,5-tris(4-aminophenyl)benzene. researchgate.net This method allows for the creation of crystalline, microporous materials with high specific surface areas. researchgate.net Similarly, a two-dimensional COF was constructed via the condensation of 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde. researchgate.net The choice of monomers and reaction conditions, such as the solvent system, can significantly influence the crystallinity and properties of the final COF. rsc.org

Nitrogen-Rich COFs and Their Characteristics

The inclusion of the pyridine ring in the COF backbone leads to nitrogen-rich frameworks. nih.gov This high nitrogen content creates a unique pore environment with specific chemical and electronic properties. researchgate.net These nitrogen atoms can act as active sites for various applications.

Nitrogen-rich COFs often exhibit high thermal and chemical stability. For example, COFs derived from 5,5'-([2,2'-bipyridine]-5,5'-diyl)diisophthalaldehyde (B13658248) have shown to be crystalline up to 400°C and resistant to hydrolysis in acidic and basic conditions. The nitrogen-rich pores of these materials show high selectivity towards certain molecules, making them promising for applications like adsorption and separation. researchgate.net For example, a pyridine-based COF demonstrated a high adsorption capacity for Hg(II) ions from water. researchgate.net The introduction of pyridine units can also enhance the photocatalytic activity of COFs. nih.gov For instance, a triazine-based COF combined with a pyridine ring showed significantly enhanced photocatalytic production of hydrogen peroxide. nih.gov

Structural Control and Tunability in this compound Framework Materials

The molecular architecture of this compound serves as a foundational element for exerting precise control over the structure of advanced porous materials like Covalent Organic Frameworks (COFs). As a C₂-symmetric linear linker, its defined geometry and the presence of a heteroatomic pyridine ring are instrumental in dictating the topology and properties of the resulting framework. The nitrogen atom within the pyridine ring introduces a specific electronic character and a potential coordination site that distinguishes it from purely carbocyclic analogues, such as terephthalaldehyde.

The strategic selection of building blocks is a cornerstone of reticular chemistry, enabling the design of crystalline materials with predetermined structures. researchgate.net The use of this compound allows for the synthesis of highly crystalline COFs, including the successful growth of single-crystal structures when reacted with appropriate amine linkers in aqueous media. chinesechemsoc.orgscispace.com This high degree of crystallinity signifies a well-ordered periodic structure, which is crucial for applications in catalysis and molecular separations. rsc.org

Tunability in these frameworks is achieved through several established strategies. One primary method is the variation of the corresponding "knot" or multivalent amine linker reacted with this compound. For instance, reacting it with different tri- or tetra-topic amines can lead to frameworks with varying pore sizes and network topologies. chinesechemsoc.org Furthermore, the principle of pore engineering can be applied by creating a library of dialdehyde (B1249045) linkers of different lengths and functionalities. By substituting this compound with a longer or shorter analogue, such as 4,4′-biphenyldicarbaldehyde, the pore dimensions of the resulting COF can be precisely expanded or contracted. rsc.org This modularity allows for the rational design of materials tailored for specific functions. rsc.org The ability to form these frameworks under various conditions, including eco-friendly aqueous synthesis, further highlights the versatility and controllable nature of using this compound as a key structural component. chinesechemsoc.org

Adsorption and Separation Properties of this compound-Based Frameworks

The incorporation of this compound into the backbones of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) imparts unique adsorption and separation characteristics, primarily due to the framework's high porosity and the chemical nature of the pyridine nitrogen. rsc.org The ordered pore structures and high surface areas inherent to these crystalline materials are critical factors for high-performance adsorbents. rsc.orgresearchgate.net

Frameworks constructed using this compound exhibit significant permanent porosity. For example, a COF synthesized from 2,5-pyridine dialdehyde (PyTA) and a triazine-based amine linker (COF-TTA-PyTA) was found to have a Brunauer–Emmett–Teller (BET) surface area of 1427 m² g⁻¹. chinesechemsoc.org This large surface area is directly available for interaction with gas and liquid molecules. The specific properties of several pyridine-containing COFs demonstrate their potential as high-capacity adsorbents.

| COF Name | Aldehyde Linker | Amine Linker | BET Surface Area (m²/g) | Key Finding |

| COF-TTA-PyTA chinesechemsoc.org | This compound | Tris(4-aminophenyl)triazine (TTA) | 1427 | High surface area, photocatalytic H₂O₂ production. |

| Single-crystal COF scispace.com | This compound | Tetrakis(4-aminophenyl)methane (TAM) | - | Exhibits 'gate type' CO₂ sorption profile. |

| TAPP-DBTA-COF researchgate.net | 2,5-Dibromobenzene-1,4-dicarbaldehyde | 2,4,6-Tris(4-aminophenyl)pyridine | 1578 | High adsorption capacity (1254 mg/g) for Rhodamine B. |

| S-iCOF rsc.org | 1,4-Phthalaldehyde | 2,4,6-Trimethylpyridine | 354.1 | Selective adsorption of anionic dyes (e.g., Methyl Orange, 481.7 mg/g). |

| DpTd-COF researchgate.net | 1,3,5,7-Tetrakis(4-formylphenyl)adamantane | 2,5-Diaminopyridine | - | Iodine vapor uptake of 3.43 g/g. |

The nitrogen atom in the pyridine ring acts as a Lewis basic site, which can be leveraged for selective adsorption. mdpi.com This site can form specific electrostatic or hydrogen-bonding interactions with target molecules. For example, after protonation with acid, the pyridine nitrogen becomes a cationic center, enabling the selective capture of anionic organic dyes like Methyl Orange and Orange II from water, while repelling cationic dyes. rsc.org This charge-based selectivity is a powerful tool for separation applications.

The gas adsorption properties are also noteworthy. A single-crystal COF synthesized with this compound demonstrated a 'gate type' sorption profile for CO₂ at 195 K, which indicates that the framework has some flexibility and can undergo structural changes upon gas uptake. scispace.com This behavior can be advantageous for creating responsive materials for gas separation and storage. While some frameworks are designed for dye or vapor removal, others show significant gas storage capacities. For instance, 3D COFs can exhibit high CO₂ adsorption (up to 44 cm³/g at 273 K) and CH₄ uptake (11 cm³/g at 273 K). The presence of pyridine moieties within a framework has also been shown to be effective for the capture of iodine vapor, with some materials showing uptake capacities as high as 3.43 to 4.93 g/g. researchgate.net These findings underscore the potential of this compound-based frameworks as versatile platforms for targeted adsorption and separation processes.

Catalytic Applications of Pyridine 2,5 Dicarbaldehyde and Its Complexes

Heterogeneous Catalysis with Pyridine-2,5-dicarboxylate (B1236617) Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. d-nb.info The use of pyridine-2,5-dicarboxylic acid (H2pdc), the oxidized form of pyridine-2,5-dicarbaldehyde, as an organic linker has led to the development of MOFs with significant catalytic potential. d-nb.info These materials are valued in heterogeneous catalysis due to their high surface area, tunable pore sizes, and the presence of catalytically active sites within their framework. d-nb.info

Zinc-based MOFs synthesized from pyridine-2,5-dicarboxylic acid have demonstrated considerable catalytic activity in various organic transformations. These frameworks often possess coordinatively unsaturated Zn2+ sites, which act as Lewis acid centers, facilitating a range of reactions. researchgate.netnih.gov

A mesoporous zinc-based MOF, synthesized via a solvothermal method using pyridine-2,5-dicarboxylic acid, has been effectively employed as a heterogeneous catalyst. researchgate.net This Zn-MOF was found to be a potent catalyst for the one-pot synthesis of 3,3'-(arylmethylene)bis-1H-indole derivatives. researchgate.net The reaction proceeds through the condensation of indoles and various aldehydes. The catalyst's high porosity and the presence of Lewis acidic zinc centers are crucial for its activity. researchgate.net

Another study detailed the synthesis of a series of novel zinc-based MOFs using pyridine-2,5-dicarboxylate linkers under mild conditions. researchgate.net These MOFs, featuring Zn-O-Zn dinuclear units, exhibit permanent porosity. researchgate.net The synthesis conditions were found to be critical, with small variations leading to different network topologies, including 3D frameworks and 0D molecular complexes. researchgate.net While the primary focus of this study was on structural characterization and gas uptake, the inherent porosity and exposed metal sites suggest their potential for catalytic applications. researchgate.net

Combining pyridine-2,5-dicarboxylic acid with zinc(II) sources can produce a 3-dimensional framework with a nov topology. rsc.org However, this particular framework exhibited a Brunauer–Emmett–Teller (BET) surface area of 330 m²/g, which is lower than some other MOF systems. rsc.org The introduction of nitrogen heteroatoms onto the ligand scaffold can lead to MOF structures that differ from those obtained with simpler dicarboxylic acids. rsc.org

Here is a table summarizing the catalytic performance of a Zn-based MOF in the synthesis of bis-indolyl methanes:

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 15 | 95 |

| 2 | 4-Chlorobenzaldehyde | 20 | 96 |

| 3 | 4-Methylbenzaldehyde | 25 | 94 |

| 4 | 4-Methoxybenzaldehyde | 30 | 92 |

| 5 | 4-Nitrobenzaldehyde | 10 | 98 |

| 6 | 2-Chlorobenzaldehyde | 25 | 93 |

| 7 | Cinnamaldehyde | 35 | 90 |

Homogeneous Catalysis Utilizing this compound Metal Complexes

While MOFs represent a significant area of heterogeneous catalysis, metal complexes derived from this compound and related ligands also play a crucial role in homogeneous catalysis. These complexes, being soluble in the reaction medium, can offer high activity and selectivity under milder conditions.

The oxidation of alkanes to more valuable products like alcohols and ketones is a chemically challenging but important industrial process. rsc.org Iron complexes have emerged as promising catalysts for these transformations. mdpi.com Non-heme iron complexes, in particular, have been developed as biomimetic catalysts for the oxidation of alkanes, including cyclohexane (B81311). rsc.orgmdpi.com

While direct examples using this compound are less common in the provided context, the broader class of pyridine-containing ligands is central to the design of effective oxidation catalysts. For instance, iron complexes with tetradentate N-donor ligands have been shown to catalyze the oxidation of alkanes with H₂O₂. rsc.org The pyridine (B92270) moiety can influence the electronic properties and stability of the metal center, thereby tuning its catalytic activity. unimi.it

Vanadium complexes have also been explored for the peroxidative oxidation of cyclohexane. acs.org Divanadium(V) complexes with carbohydrazone ligands derived from salicylaldehyde (B1680747) derivatives act as homogeneous catalysts for the microwave-assisted, solvent-free oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) with high selectivity and yield. acs.org The mechanism is believed to proceed via a radical pathway. acs.org The design of such catalysts often involves Schiff base condensation reactions, a key reactivity of aldehydes like this compound.

The following table presents data on the oxidation of cyclohexane catalyzed by a divanadium(V) complex precursor:

| Catalyst Precursor | Conversion (%) | TON | TOF (h⁻¹) | Selectivity (%) |

| Cyclohexanol | ||||

| Complex 1 | 21 | 1050 | 700 | 75 |

| Complex 2 | 16 | 800 | 533 | 77 |

TON = Turnover Number; TOF = Turnover Frequency

Electrocatalytic Performance of Pyridine-Modified Materials

The modification of electrode surfaces with pyridine-containing compounds can significantly enhance their electrocatalytic properties, particularly for important energy conversion reactions like the Oxygen Evolution Reaction (OER).

The OER is a key process in water splitting for hydrogen production and in metal-air batteries. mpg.de However, it is often the bottleneck due to its slow kinetics, requiring efficient electrocatalysts to lower the overpotential. mpg.deacs.org

Pyridine-modulated materials have shown promise as OER electrocatalysts. A study reported the synthesis of Ni/Co bimetallic MOF nanoplates using pyridine as a modulator. researchgate.net Specifically, the Ni₀.₅Co₁.₅-bpy(PyM) nanoplates exhibited excellent OER activity in alkaline media, achieving a current density of 10 mA cm⁻² at a low overpotential of 256 mV with a small Tafel slope of 81.8 mV dec⁻¹. researchgate.net The material also demonstrated long-term stability. researchgate.net The pyridine modulation plays a crucial role in defining the 2D morphology and enhancing the density of exposed active sites. researchgate.net

In acidic media, which is relevant for proton exchange membrane (PEM) electrolyzers, ruthenium-based materials are among the most active OER catalysts. mpg.demdpi.com A strategy to enhance both activity and stability involves modifying a stable MOF, UiO-67, with atomically dispersed ruthenium oxide through pyridine coordination. mdpi.com The resulting Ru-N chemical bond was found to stabilize high-valence ruthenium intermediate species and promote the lattice oxygen mechanism (LOM) for the OER, leading to improved performance. mdpi.com

The table below summarizes the OER performance of a pyridine-modulated Ni/Co-based electrocatalyst:

| Electrocatalyst | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) |

| Ni₀.₅Co₁.₅-bpy(PyM) | 256 | 81.8 |

| Ni₂-bpy | 321 | 118.2 |

| Co₂-bpy | 345 | 102.5 |

| RuO₂ | 290 | 71.0 |

Polymer Science and Pyridine 2,5 Dicarbaldehyde Derived Materials

Pyridine (B92270) Dicarboxylic Acid as a Monomer in Polymer Synthesis

Pyridine-2,5-dicarboxylic acid is a versatile monomer used in the synthesis of various polymers, most notably polyesters and polyamides. google.com These polymers are typically formed through polycondensation reactions, where the dicarboxylic acid reacts with a diol (for polyesters) or a diamine (for polyamides).

One common method is direct polycondensation. For instance, a series of novel copolyesteramides have been synthesized from 2,5-pyridinedicarboxylic acid, a diol, and a diamine using diphenylchlorophosphate as a condensing agent in a pyridine medium. researchgate.netgoogle.comrepec.org This approach is advantageous due to its mild reaction conditions, typically around 120°C, and a relatively short polymerization time of about 3 hours. researchgate.net These conditions help to prevent the degradation of the monomers and facilitate the formation of high molecular weight polymers. researchgate.net

Researchers have successfully synthesized photo-crosslinkable thermotropic liquid crystalline poly(ester amides) by the direct polycondensation of 2,5-pyridine dicarboxylic acid with various diols and diamines. wur.nltandfonline.com The resulting polymers have shown potential for use in optical information storage devices due to their photo-crosslinking characteristics when exposed to UV light. wur.nltandfonline.com The incorporation of the 2,5-pyridinedicarboxylic acid moiety has been confirmed through spectroscopic methods, and the polymers exhibit good solubility in polar aprotic solvents. wur.nltandfonline.com

The versatility of pyridine dicarboxylic acids as monomers extends to different isomers. For example, polyesters and polyamides have also been synthesized from 2,2'-bipyridine-5,5'-dicarboxylic acid, demonstrating the broad applicability of pyridine-based monomers in creating polymers with varied thermal stabilities and liquid crystalline properties. springernature.com The inclusion of a pyridine ring in the polymer backbone can also enhance properties like dye affinity and moisture regain in polyesters and polyamides. bioplasticsnews.com

Bio-Based Polyesters from Pyridine-2,5-dicarboxylic Acid Derivatives

There is a growing interest in producing polymers from renewable resources to reduce reliance on fossil fuels and mitigate environmental impact. wur.nl Pyridine dicarboxylic acid (PDC) is a promising renewable building block for producing polyesters. wur.nl Notably, biocatalytic routes have been developed to produce pyridinedicarboxylic acids from renewable feedstocks like lignin (B12514952). google.comgoogle.com This process often involves the conversion of 3,4-dihydroxybenzoic acid (protocatechuic acid), which can be derived from lignin, into pyridinedicarboxylic acids through enzymatic reactions and cyclization. google.com

This bio-based approach positions pyridinedicarboxylic acids as a viable aromatic alternative to petroleum-derived monomers like terephthalic acid (TPA), which is a key component of widely used polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET). google.comgoogle.com Copolymers synthesized using 2,4- and 2,5-pyridinedicarboxylic acid have the potential to replace conventional plastics in applications like packaging. google.com The development of these bio-based aromatic chemicals is a crucial step towards creating more sustainable products. wur.nl

Research has focused on synthesizing fully bio-based polyesters using PDC isomers. researchgate.net For example, polyesters derived from the renewable 2,6-pyridinedicarboxylic acid have been created through direct polycondensation with various diols. tandfonline.com These bio-based polyesters exhibit tunable thermal and crystallization properties, making them suitable for a range of applications. tandfonline.com The use of renewable rigid building blocks like PDC is essential for the transition to a more sustainable and circular economy. wur.nl

Enzymatic Polymerization Strategies for Pyridine-Based Polymers

Enzymatic polymerization offers a green and efficient alternative to traditional chemical catalysis for synthesizing pyridine-based polymers. repec.org This method utilizes enzymes, most notably immobilized Candida antarctica lipase (B570770) B (CaLB), to catalyze polymerization reactions under milder conditions, often in a solvent or under solvent-free conditions. researchgate.netspringernature.com This approach avoids the use of toxic metal catalysts and reduces energy consumption. mdpi.com

A series of fully bio-based polyesters derived from 2,4-, 2,5-, and 2,6-pyridinedicarboxylic acid have been successfully synthesized via enzymatic catalysis. repec.orgnih.gov In these syntheses, the diethyl esters of the pyridine dicarboxylic acids are often used as monomers and are polymerized with various aliphatic diols. repec.org Research has shown that the choice of solvent can significantly impact the molecular weight of the resulting polymer. For instance, polymerization in diphenyl ether has been found to yield polymers with higher molecular weights compared to solventless conditions. repec.orgnih.gov

Specifically, the enzymatic polymerization of 2,4-diethyl pyridinedicarboxylate with 1,8-octanediol (B150283) in diphenyl ether resulted in polyesters with a number-average molecular weight (Mn) of 14.3 kDa and a weight-average molecular weight (Mw) of 32.1 kDa. repec.orgnih.gov Even under solventless conditions, the enzymatic approach successfully produces bio-based oligoesters that can be further modified. repec.orgnih.gov The enzyme CaLB has demonstrated its ability to catalyze the synthesis of polyesters from various pyridine-dicarboxylic acid isomers, highlighting its versatility in producing these bio-based materials. springernature.com

Structure-Property Relationships in Pyridine Dicarboxylate Polymers

The incorporation of the pyridine dicarboxylate moiety into a polymer chain significantly influences its properties, including thermal stability, crystallinity, and mechanical performance. The rigid nature of the pyridine ring generally enhances the thermal properties of the resulting polyesters. wur.nl

The isomer of the pyridinedicarboxylic acid used as a monomer plays a crucial role in determining the final properties of the polymer. For example, a clear similarity in thermal behavior has been observed between polyesters derived from 2,4-diethyl pyridinedicarboxylate and those from the petroleum-based diethyl isophthalate, with both tending to be amorphous. repec.orgnih.gov In contrast, polyesters from 2,5-diethyl pyridinedicarboxylate often exhibit crystalline properties, similar to those derived from diethyl terephthalate. repec.orgnih.gov

The length and type of the diol co-monomer also allow for the tuning of the polymer's properties. For instance, in polyesters derived from 2,6-pyridinedicarboxylic acid, using bicyclic diols like isosorbide (B1672297) can lead to amorphous polymers with high glass transition temperatures (Tg) up to 176°C, while linear diols can result in semi-crystalline polymers with melting temperatures (Tm) ranging from 110 to 189°C. tandfonline.com

The presence of the pyridine moiety can also affect the polymer's interaction with water and its gas barrier properties. Copolyesters containing pyridine monomers have shown higher water and dynamic vapor sorption, which is attributed to the hydrophilic nature of the pyridine structure. wur.nl Furthermore, the pyridine ring can enhance the gas barrier properties of the polyester, an important characteristic for packaging applications. wur.nlrsc.org For example, the hindered ring-flipping in the non-symmetrical 2,6-isomer restricts molecular motion, leading to lower diffusion coefficients for gases like O2 and CO2. wur.nl

Interactive Data Tables

Table 1: Thermal Properties of Polyesters Derived from Pyridine Dicarboxylic Acid (PDC) Isomers

| Polymer Composition | Synthesis Method | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Crystallinity |

| Poly(1,4-butylene 2,4-pyridinedicarboxylate) | Enzymatic (Bulk) | -14°C | - | Amorphous |

| Poly(1,4-butylene 2,5-pyridinedicarboxylate) | Enzymatic (Bulk) | - | 106°C | Crystalline |

| Poly(decylene 2,6-pyridinedicarboxylate) | Polycondensation | - | 110°C | Semi-crystalline |

| Poly(decylene 2,5-pyridinedicarboxylate) | Polycondensation | - | 124°C | Semi-crystalline |

| Polyester from 2,6-PDC and Isosorbide | Polycondensation | up to 163°C | - | Amorphous |

Data sourced from multiple studies. wur.nltandfonline.comnih.gov

Table 2: Molecular Weight of Enzymatically Synthesized Pyridine-Based Polyesters

| Pyridine Diester Monomer | Diol Monomer | Synthesis Condition | Mn (kDa) | Mw (kDa) |

| 2,4-diethyl pyridinedicarboxylate | 1,8-octanediol | Diphenyl Ether | 14.3 | 32.1 |

| 2,5-diethyl pyridinedicarboxylate | 1,8-octanediol | Diphenyl Ether | 4.8 | 10.8 |

| 2,6-diethyl pyridinedicarboxylate | 1,8-octanediol | Diphenyl Ether | 3.2 | 7.0 |

Data from enzymatic polymerization using Candida antarctica lipase B. nih.gov

Theoretical and Computational Investigations of Pyridine 2,5 Dicarbaldehyde Systems

Quantum Chemical Studies on Pyridine-2,5-dicarbaldehyde and its Derivatives

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing this compound and its related derivatives. These computational approaches enable the prediction of molecular geometries, electronic properties, and reactivity, providing a fundamental understanding of the molecule's behavior at an atomic level. For instance, studies on related pyridine (B92270) dicarboxylic acids have demonstrated the utility of DFT in correlating molecular structure with properties like corrosion inhibition. researchgate.netelectrochemsci.org

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of chemical systems. academie-sciences.fr Calculations are often performed using specific functionals, such as B3LYP, combined with basis sets like 6-311G(d,p) or LanL2dz, to model the behavior of electrons within the molecule. electrochemsci.orgacademie-sciences.fr These calculations are used to optimize the molecular geometry to its lowest energy state. electrochemsci.org

The electronic structure analysis focuses on the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The locations of these frontier orbitals are critical as they indicate the most probable sites for electrophilic and nucleophilic attacks, respectively, thereby governing the molecule's reactivity. academie-sciences.frekb.eg For related pyridine derivatives, DFT studies have shown that the distribution of HOMO and LUMO electron densities around the pyridine ring and its substituents is a key indicator of reactive sites for interactions with other molecules or surfaces. electrochemsci.org The reactivity of this compound is influenced by its two aldehyde groups and the electron-withdrawing nature of the pyridine ring.

Computational analysis provides detailed information on the molecular and electronic properties of this compound. DFT calculations can determine optimized geometrical parameters such as bond lengths and angles. tandfonline.com Key electronic properties derived from these calculations include the energies of the HOMO and LUMO. academie-sciences.fr

The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy (ELUMO) relates to its ability to accept electrons (its electron affinity). researchgate.netacademie-sciences.fr A low HOMO energy suggests a high ionization potential, while a high LUMO energy indicates a high electron affinity. academie-sciences.fr The spatial distribution of these orbitals is also crucial; for similar pyridine-based compounds, the HOMO is often localized on the pyridine ring and substituent atoms like oxygen, while the LUMO can be distributed across the entire molecular framework. electrochemsci.orgacademie-sciences.fr This distribution dictates how the molecule interacts with other chemical species, for example, in charge-transfer processes or surface adsorption. electrochemsci.orgaps.org

Global reactivity descriptors are quantum chemical parameters calculated from HOMO and LUMO energies that quantify a molecule's stability and reactivity. researchgate.netresearchgate.net The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a primary indicator of chemical reactivity and kinetic stability. ekb.eg A smaller energy gap suggests higher polarizability, lower kinetic stability, and higher chemical reactivity. ekb.eg

Other important descriptors include electronegativity (χ), which measures the molecule's ability to attract electrons, and electron affinity (A). researchgate.netelectrochemsci.org High electronegativity is associated with a greater ability to form strong interactions with metal surfaces. electrochemsci.org These parameters are crucial for understanding the molecule's potential in applications such as materials science and as a precursor for more complex structures. researchgate.netelectrochemsci.org For a series of related pyridine dicarboxylic acids studied as corrosion inhibitors, the compound with the smallest energy gap and highest electronegativity was predicted to have the highest reactivity and binding capability. electrochemsci.org

Table 1: Calculated Quantum Chemical Parameters for Pyridine Dicarboxylic Acid Derivatives (eV) This table presents data for related pyridine dicarboxylic acid isomers to illustrate typical calculated values, as specific data for this compound was not available in the searched literature. The values are calculated using DFT at the B3LYP/6-311G(d,p) level.

| Parameter | 2,3-Pyridine dicarboxylic acid | 2,5-Pyridine dicarboxylic acid | 2,6-Pyridine dicarboxylic acid |

| EHOMO (eV) | -7.59 | -7.71 | -7.89 |

| ELUMO (eV) | -3.07 | -2.99 | -2.97 |

| Energy Gap (ΔE) | 4.52 | 4.72 | 4.92 |

| Ionization Potential (I) | 7.59 | 7.71 | 7.89 |

| Electron Affinity (A) | 3.07 | 2.99 | 2.97 |

| Electronegativity (χ) | 5.33 | 5.35 | 5.43 |

| Data sourced from a study on pyridine dicarboxylic acids as corrosion inhibitors. electrochemsci.org |

Spectroscopic Property Predictions via Computational Methods

Computational methods are highly effective in predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can assign experimental bands to specific molecular motions or electronic transitions, providing a deeper understanding of the molecule's structure and behavior.

Vibrational analysis using computational methods involves calculating the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in Fourier-Transform Infrared (FTIR) and Raman spectra. iaea.org DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to compute the harmonic vibrational frequencies. iaea.orgresearchgate.net

These theoretical frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method, allowing for a direct comparison with experimental spectra. iaea.org A Potential Energy Distribution (PED) analysis is then used to assign each calculated frequency to a specific type of vibration, such as C-H stretching, C=O bending, or ring deformation modes. tandfonline.com For the closely related 2,5-pyridine-dicarboxylic acid, a detailed vibrational analysis using DFT has been performed, showing good agreement between calculated and experimental frequencies and enabling unambiguous assignment of all fundamental vibrations. iaea.org

Table 2: Illustrative Vibrational Mode Assignments for Pyridine Derivatives This table shows typical vibrational modes and their frequency ranges for pyridine derivatives based on computational studies. Specific assignments for this compound would require a dedicated computational study.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| O-H Stretch | ~3400-3600 | Stretching of carboxyl O-H groups (in dicarboxylic acid derivatives) |

| C-H Stretch | ~3000-3100 | Stretching of aromatic C-H bonds on the pyridine ring |

| C=O Stretch | ~1700-1750 | Stretching of the carbonyl groups in the aldehyde functions |

| C=N/C=C Stretch | ~1400-1600 | Stretching vibrations within the pyridine ring |

| C-H In-plane Bend | ~1000-1300 | Bending of C-H bonds within the plane of the ring |

| Ring Breathing | ~990-1050 | Symmetric expansion and contraction of the pyridine ring |

| Data conceptualized from general knowledge and studies on related pyridine compounds. tandfonline.comiaea.orgcolab.ws |